2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole
Overview
Description
“2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole” is a chemical compound that belongs to the class of thiazoles . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . The presence of the thiazole ring in the compound could potentially contribute to antioxidant activity, which is beneficial in various biological processes and therapeutic applications.
Analgesic Activity
Compounds with a thiazole ring have been reported to exhibit analgesic (pain-relieving) properties . This suggests that our compound could potentially be used in the development of new analgesic drugs.
Anti-inflammatory Activity
Thiazole derivatives have also been associated with anti-inflammatory effects . Therefore, “2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole” could potentially be used in the treatment of inflammatory diseases.
Antimicrobial and Antifungal Activity
The thiazole ring is a common feature in many antimicrobial and antifungal compounds . This suggests potential applications of our compound in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have shown antiviral properties . This indicates that our compound could potentially be used in antiviral drug development.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic activities . A series of imidazo[2,1-b]thiazole derivatives demonstrated potent effects on a prostate cancer cell line . This suggests that “2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole” could potentially be used in cancer therapy.
Neuroprotective Activity
Thiazole derivatives have been associated with neuroprotective effects . This suggests potential applications of our compound in the treatment of neurodegenerative diseases.
Drug Discovery
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . These reactions can lead to changes in the activity of the target molecules, thereby affecting the physiological systems .
Biochemical Pathways
For instance, they can activate or inhibit enzymes, stimulate or block receptors, and alter the normal functioning of various biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3OS/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(13-5)14-12/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZRKRXUAGGAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439668 | |
Record name | 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole | |
CAS RN |
133840-98-9 | |
Record name | 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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